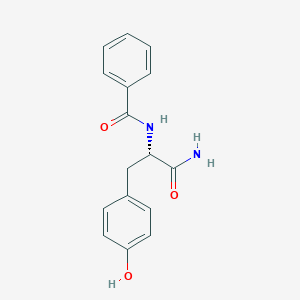

BZ-Phe-NH2

Vue d'ensemble

Description

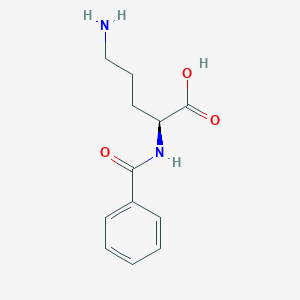

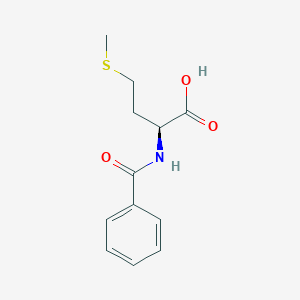

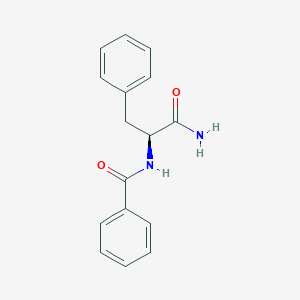

BZ-Phe-NH2 is a specialty product used in proteomics research . It has a molecular weight of 268.31 .

Synthesis Analysis

The synthesis of BZ-Phe-NH2 and its analogs has been reported in the context of proteomics research . The synthesis involves the use of standard solid-phase peptide methods .

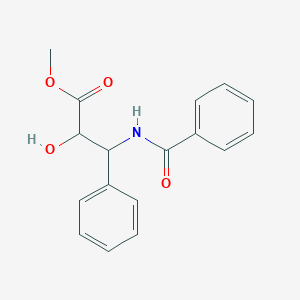

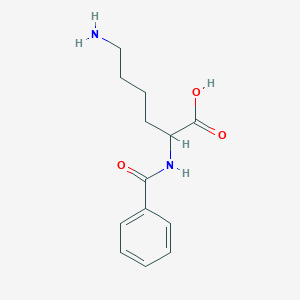

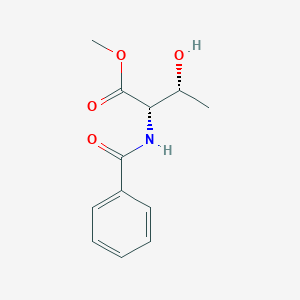

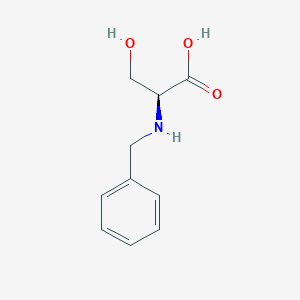

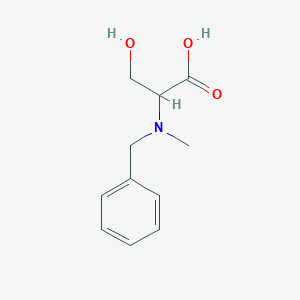

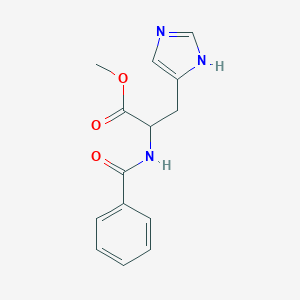

Molecular Structure Analysis

The molecular structure of BZ-Phe-NH2 is influenced by the substituent effect of the amino and nitro groups on the electronic system of benzene . The directionality of electrophilic substitution in aniline can be explained with the amount of contribution of the 2pz orbitals on the unsubstituted carbon atoms to the highest occupied p orbital .

Chemical Reactions Analysis

BZ-Phe-NH2 is involved in oscillating chemical reactions, specifically the Belousov-Zhabotinsky (BZ) reaction . During these reactions, transition-metal ions catalyze oxidation of various, usually organic, reductants by bromic acid in acidic water solution .

Physical And Chemical Properties Analysis

BZ-Phe-NH2 has a molecular weight of 268.31 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Self-Oscillating Polymer Gels

The Belousov–Zhabotinsky (BZ) reaction has been utilized in the development of self-oscillating polymer gels. These polymers, typically made of poly(N‐isopropylacrylamide) with an immobilized catalyst, spontaneously undergo soluble–insoluble changes in the presence of reactants. Such materials have potential applications as biomimetic actuators and mass transport surface systems (Yoshida, 2010).

Biodegradation of Phenanthrene

Research on Pseudomonas sp. BZ-3, a strain isolated from crude oil contaminated soil, demonstrates its capacity to degrade phenanthrene (PHE), a polycyclic aromatic hydrocarbon (PAH). This strain utilizes the salicylate metabolic pathway, showcasing its potential in bioremediation applications (Lin et al., 2014).

Polybenzoxazine Nanocomposites

Studies on polybenzoxazines (Py-BZ) have shown their effectiveness in enhancing the solubility and dispersibility of single-walled carbon nanotubes (SWCNTs). These nanocomposites exhibit increased thermal stability and may have applications in the development of advanced materials (Yang et al., 2014).

Acid-Free Self-Oscillation of Polymer Chains

Innovative research has led to the creation of a self-oscillating polymer that functions under acid-free conditions. By integrating a pH-control site into the polymer, this development opens avenues for the practical use of self-oscillating materials in biological conditions (Hara & Yoshida, 2005).

Chemical Wave Propagation Control

The BZ reaction has been experimentally manipulated using electrical potential to control chemical wave propagation. This research contributes to our understanding of chemical oscillations and waves in far-from-equilibrium systems (Kuze et al., 2019).

Benzoate Detection in Soft Drinks

A study on benzoate-doped polypyrrole (PPy-Bz) demonstrates its use as a solid-state sensor for the detection of benzoate in soft drinks, showcasing the potential for food safety and quality control applications (Alizadeh et al., 2012).

Synchronization of Chemical Micro-oscillators

Research on the synchronization of oscillatory elements in the BZ reaction provides insights into biological, physical, and chemical phenomena involving synchronization. This study explores various synchronous regimes, contributing to our understanding of complex natural systems (Toiya et al., 2010).

Swine Wastewater Treatment

The development of bentonite-zeolite (BZ) adsorbents, using materials like rice husk, showcases their efficiency in removing heavy metals from swine wastewater. This research contributes to environmental protection and sustainable agriculture practices (Cao et al., 2019).

Safety And Hazards

When handling BZ-Phe-NH2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Orientations Futures

The Phe-Phe motif, which BZ-Phe-NH2 is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of BZ-Phe-NH2 in nanomedicine and proteomics research.

Propriétés

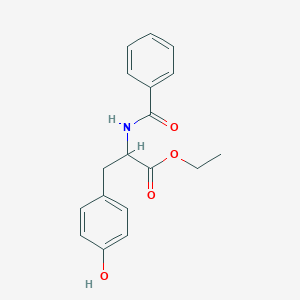

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJKEUNPXYLPHG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426218 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BZ-Phe-NH2 | |

CAS RN |

72150-35-7 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

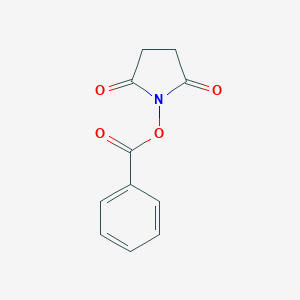

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.